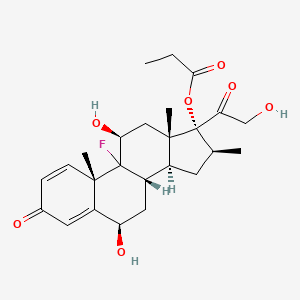

6beta-Hydroxybetamethasone 17-propionate

Description

BenchChem offers high-quality 6beta-Hydroxybetamethasone 17-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Hydroxybetamethasone 17-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78144-00-0 |

|---|---|

Molecular Formula |

C25H33FO7 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(6R,8S,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33FO7/c1-5-21(32)33-25(20(31)12-27)13(2)8-15-16-10-18(29)17-9-14(28)6-7-22(17,3)24(16,26)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,27,29-30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18+,19-,22-,23-,24?,25-/m0/s1 |

InChI Key |

MSINRSAEEWODSQ-YCIQACEHSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O)C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C)C(=O)CO |

Synonyms |

6 beta-hydroxybetamethasone 17-propionate 6-BHBP |

Origin of Product |

United States |

Foundational & Exploratory

6beta-Hydroxybetamethasone 17-propionate synthesis pathway

Technical Guide: Synthesis and Characterization of 6 -Hydroxybetamethasone 17-Propionate

Content Type: Technical Whitepaper & Experimental Protocol

Subject: Chemical Synthesis, Metabolic Pathway, and Analytical Profiling of 6

Executive Summary

6

In pharmaceutical development, this molecule serves two distinct but vital roles:

-

Metabolic Stability Marker: It acts as a reference standard for quantifying the metabolic clearance of the parent drug in DMPK (Drug Metabolism and Pharmacokinetics) studies.

-

Impurity Profiling: It is a potential oxidative degradant in stability samples, requiring rigorous characterization according to ICH Q3A/B guidelines.

This guide details the chemical synthesis of this reference standard via Selenium Dioxide (SeO

Strategic Synthesis Pathway

The Challenge of 6-Hydroxylation

Direct hydroxylation at the C6 position of the steroid backbone is stereochemically challenging due to the rigid tetracyclic core.

-

Biological Route: In vivo, CYP3A4 inserts oxygen at the 6

position. While highly specific, isolating milligram quantities from liver microsomes is impractical. -

Chemical Route (Selected): The Riley Oxidation using Selenium Dioxide (SeO

) is the industry standard for introducing a hydroxyl group at the allylic C6 position of

Stereochemical Selectivity

The reaction favors the 6

-

Mechanism: The reaction proceeds via an initial ene reaction (attack of SeO

on the C4-C5 double bond) followed by a [2,3]-sigmatropic rearrangement. -

Steric Control: The bulky axial methyl group at C10 (C19 methyl) creates significant steric hindrance on the

-face. However, the mechanism of the [2,3]-shift and the conformation of the intermediate seleninic ester dictate the final stereochemistry, predominantly yielding the pseudo-axial 6

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation from the parent API to the target metabolite, alongside the biological context.

Figure 1: Chemical synthesis pathway via SeO2 oxidation vs. biological CYP3A4 metabolism.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize 50 mg of 6

Reagents & Materials

| Reagent | Role | Specifications |

| Betamethasone 17-Propionate | Starting Material | USP/EP Grade, >98% purity |

| Selenium Dioxide (SeO | Oxidant | >99%, anhydrous |

| 1,4-Dioxane | Solvent | Anhydrous |

| Pyridine | Base/Catalyst | Trace amount (optional to buffer) |

| Ethyl Acetate / Hexane | Extraction/Eluent | HPLC Grade |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve Betamethasone 17-propionate (100 mg, 0.22 mmol) in 1,4-Dioxane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add Selenium Dioxide (30 mg, 0.27 mmol, ~1.2 eq) .

-

Add a catalytic drop of water (accelerates the hydrolysis of the seleninic ester intermediate).

-

Heat the mixture to 50–60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Critical Control: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). Look for a slightly more polar spot than the starting material. Avoid overheating (>80°C) to prevent elimination to the

-diene (dehydrogenation).

-

Step 2: Quenching & Workup

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove black elemental selenium (precipitated by-product). Wash the pad with Ethyl Acetate (20 mL).

-

Wash the filtrate with saturated NaHCO

(10 mL) to remove acidic selenium residues, followed by brine (10 mL). -

Dry the organic layer over anhydrous Na

SO

Step 3: Purification (Flash Chromatography)

-

The crude residue will contain the 6

-OH product, unreacted starting material, and the -

Purify using silica gel column chromatography.[1]

-

Gradient: 0%

50% Ethyl Acetate in Hexanes. -

Elution Order: Starting Material (fastest)

-

Analytical Characterization

To validate the synthesis as a reference standard, the following analytical profile must be met.

Physicochemical Properties

| Property | Value/Observation |

| Molecular Formula | C |

| Molecular Weight | 464.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion:

465.2 -

Key Fragmentation:

-

Loss of H

O ( -

Loss of Propionic Acid (characteristic of 17-esters, unlike 21-esters which lose ketene).

-

Diagnostic shift: +16 Da relative to Betamethasone 17-propionate (

449).

-

NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )

The definitive proof of 6

-

H6 Proton: Look for a new signal around

4.3 – 4.5 ppm . -

Multiplicity: Typically appears as a broad singlet or narrow doublet (

Hz) due to the equatorial-axial coupling relationship with H7, confirming the -

H4 Proton: The singlet at C4 (

~6.0 ppm) remains but may shift slightly downfield due to the inductive effect of the neighboring hydroxyl.

Stability & Storage

-

Sensitivity: The 6

-hydroxyl group introduces a risk of dehydration to the -

Storage: Store at -20°C under inert gas. Avoid protic acids.

References

-

Metabolism of Inhaled Glucocorticoids

-

Selenium Dioxide Oxidation Mechanism

-

Betamethasone Impurity Profiling

-

PubChem Compound Summary. Betamethasone 17-propionate (CID 93007).[9]

-

Source:

-

-

CYP3A4 Mediated Metabolism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Fate of Topical Corticosteroids: Mechanism of Action of 6β-Hydroxybetamethasone 17-Propionate

Executive Summary

Topical corticosteroids are foundational to dermatological pharmacotherapy, yet their systemic safety relies entirely on predictable metabolic deactivation. When highly potent prodrugs like betamethasone dipropionate are administered, they undergo rapid esterase-mediated hydrolysis to form the primary active metabolite, betamethasone 17-propionate (B17P)[1]. Upon systemic absorption, B17P is subjected to hepatic Phase I metabolism, predominantly driven by Cytochrome P450 3A4 (CYP3A4), yielding 6β-hydroxybetamethasone 17-propionate [2].

This technical whitepaper dissects the structural biology, residual pharmacodynamics, and experimental validation of this specific metabolite, providing drug development professionals with a comprehensive understanding of corticosteroid clearance mechanisms.

Metabolic Lineage & Structural Biology

To understand the mechanism of action of 6β-hydroxybetamethasone 17-propionate, one must first trace its biochemical origin. While esterases hydrolyze the propionate esters to yield active and inactive parent backbones[3], CYP3A4 catalyzes an oxidative hydroxylation specifically at the 6β-position of the steroid core[4].

Fig 1. Metabolic conversion of betamethasone dipropionate to its 6β-hydroxy derivatives.

The Structural Penalty of 6β-Hydroxylation

The 6β-hydroxylation of corticosteroids serves as a universal biological deactivation switch[5]. The Glucocorticoid Receptor (GR) ligand-binding domain (LBD) is a highly hydrophobic pocket optimized for flat steroidal cores. The introduction of the 6β-hydroxyl group fundamentally alters receptor interaction via two mechanisms:

-

Steric Clash: The bulky, polar 6β-OH group protrudes into the hydrophobic residues lining the GR pocket, preventing the tight conformational fit required for high-affinity binding.

-

Thermodynamic Desolvation Penalty: Forcing a highly polar hydroxyl group into a lipophilic receptor pocket incurs a massive energetic penalty, drastically increasing the dissociation constant (

) and accelerating the ligand off-rate.

Residual Molecular Mechanism of Action

Because 6β-hydroxybetamethasone 17-propionate retains the core steroidal backbone, it is not entirely inert. It functions as a heavily attenuated, weak partial agonist at the Glucocorticoid Receptor. Its residual mechanism of action follows classical genomic pathways, albeit at significantly higher concentration thresholds than its parent compound.

-

Cytosolic Engagement: The metabolite diffuses across the cell membrane and binds to the inactive cytosolic GR-HSP90 complex. Due to its low affinity, the equilibrium heavily favors the unbound state.

-

Genomic Transrepression: The small fraction of GR that successfully binds the metabolite sheds its chaperone proteins and translocates to the nucleus. Here, monomeric GR tethers to transcription factors like NF-κB and AP-1, weakly repressing the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

-

Genomic Transactivation: At supraphysiological concentrations, the GR-metabolite complex can homodimerize, bind to Glucocorticoid Response Elements (GREs) on DNA, and induce the expression of anti-inflammatory mediators like Annexin A1 (lipocortin-1).

Fig 2. Residual genomic signaling pathway of the 6β-hydroxybetamethasone 17-propionate metabolite.

Pharmacokinetic Profile & Clinical Implications

The primary evolutionary purpose of CYP3A4-mediated 6β-hydroxylation is clearance[4]. By adding the hydroxyl group, the Topological Polar Surface Area (TPSA) of the molecule increases significantly. This shifts the pharmacokinetic fate of the compound from prolonged tissue retention to rapid renal excretion.

This efficient deactivation is clinically vital. It ensures that when potent topical formulations are applied to large surface areas or under occlusive dressings, the systemically absorbed fraction is rapidly neutralized, minimizing the risk of reversible hypothalamic-pituitary-adrenal (HPA) axis suppression[2].

Quantitative Pharmacological Summary

| Compound | Origin | Relative GR Affinity | Anti-inflammatory Potency | Primary Clearance Pathway |

| Betamethasone Dipropionate | Prodrug (Topical) | Moderate | High (Driven by in vivo conversion) | Esterase Hydrolysis |

| Betamethasone 17-propionate | Active Metabolite | Very High | Very High | CYP3A4 Oxidation |

| 6β-Hydroxybetamethasone 17-propionate | CYP3A4 Metabolite | Low / Negligible | Attenuated / Inactive | Renal Excretion |

Experimental Methodologies for Pharmacological Validation

To rigorously quantify the attenuated activity of 6β-hydroxybetamethasone 17-propionate, researchers must utilize self-validating in vitro assay systems designed to handle low-affinity lipophilic ligands.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the dissociation constant (

-

Cytosol Preparation: Isolate cytosolic fractions from A549 human lung epithelial cells, which natively express high levels of GR. Maintain at 4°C to prevent receptor degradation.

-

Radioligand Incubation: Incubate the cytosol with 2 nM of [³H]-Dexamethasone (a high-affinity tracer) alongside serial logarithmic dilutions (10⁻¹¹ to 10⁻⁵ M) of unlabeled 6β-hydroxybetamethasone 17-propionate.

-

Separation Phase (The Causality of DCC): Add Dextran-Coated Charcoal (DCC) to the suspension. Logic: DCC is utilized because it rapidly and selectively adsorbs free, highly lipophilic steroids while leaving stable, protein-bound GR-ligand complexes in the aqueous supernatant. This prevents the disruption of the rapid off-rate metabolite-GR complexes that filtration methods might cause.

-

Quantification: Centrifuge the mixture and measure the radioactivity of the supernatant via liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ via non-linear regression and derive the

using the Cheng-Prusoff equation.

Fig 3. Self-validating workflow for quantifying competitive Glucocorticoid Receptor binding.

Protocol B: GRE-Luciferase Transcriptional Reporter Assay

Purpose: To evaluate the functional transactivation capacity (intrinsic efficacy) of the metabolite.

-

Transfection: Co-transfect HEK-293T cells with a pGL3-GRE-Firefly Luciferase reporter plasmid and a constitutively active pRL-TK-Renilla Luciferase control plasmid.

-

Ligand Treatment: Expose the cells to varying concentrations of the metabolite for 24 hours.

-

Lysis & Detection: Lyse the cells and sequentially add Dual-Luciferase assay substrates.

-

Self-Validation & Normalization: Normalize the Firefly luminescence against the Renilla luminescence. Logic: Because high concentrations of steroids can induce cellular stress or apoptosis, normalizing against Renilla ensures that any observed drop in signal is due to true pharmacological efficacy, not variable transfection efficiency or compound cytotoxicity.

References

-

TACLONEX (calcipotriene and betamethasone dipropionate) Ointment Label Source: fda.gov URL:[1]

-

calcipotriene, betamethasone dipropionate ointment - DailyMed Source: nih.gov URL:[2]

-

These highlights do not include all the information needed to use CALCIPOTRIENE and BETAMETHASONE DIPROPIONATE OINTMENT safely Source: nih.gov URL:[3]

-

Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo Source: nih.gov URL:[4]

-

Analysis of human cytochrome P450 3A4 cooperativity: construction and characterization of a site-directed mutant that displays hyperbolic steroid hydroxylation kinetics Source: nih.gov URL:[5]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. DailyMed - CALCIPOTRIENE AND BETAMETHASONE DIPROPIONATE- calcipotriene, betamethasone dipropionate ointment [dailymed.nlm.nih.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of human cytochrome P450 3A4 cooperativity: construction and characterization of a site-directed mutant that displays hyperbolic steroid hydroxylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

6β-Hydroxybetamethasone 17-Propionate: Metabolic Pathways, Analytical Methodologies, and Pharmacokinetic Implications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The metabolic fate of topical and systemic corticosteroids is a critical parameter in both clinical pharmacokinetics and anti-doping regulations. 6β-Hydroxybetamethasone 17-propionate is the primary hepatic Phase I metabolite of betamethasone 17-propionate, which itself is the active intermediate derived from the widely prescribed pro-drug betamethasone dipropionate[1]. Understanding the formation, extraction, and quantification of this specific metabolite is essential for distinguishing between legitimate topical application and prohibited systemic administration of glucocorticoids in sports[2], as well as evaluating fetal exposure risks during pregnancy[3][4].

This technical guide synthesizes the mechanistic biochemistry of 6β-hydroxylation, provides a self-validating analytical protocol for its quantification via LC-MS/MS, and outlines the toxicological implications of its accumulation.

Mechanistic Biochemistry: The Role of CYP3A4

Betamethasone dipropionate (BDP) is highly lipophilic, allowing rapid percutaneous absorption. Once in the systemic circulation, it undergoes rapid esterase-mediated hydrolysis at the C-21 position to form betamethasone 17-propionate.

The subsequent biotransformation to 6β-hydroxybetamethasone 17-propionate is catalyzed almost exclusively by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme[5][6].

Causality of the 6β-Hydroxylation Pathway:

The

Metabolic cascade of betamethasone dipropionate to 6β-hydroxybetamethasone 17-propionate.

Analytical Methodologies: LC-MS/MS Workflow

Accurate quantification of 6β-hydroxybetamethasone 17-propionate in biological matrices (e.g., urine or plasma) requires overcoming two primary analytical challenges:

-

Isobaric Interference: The metabolite shares an exact mass with other hydroxylated corticosteroid derivatives.

-

Acyl Migration: The 17-propionate ester is highly labile and can spontaneously migrate to the 21-position under basic conditions.

Step-by-Step Experimental Protocol

The following protocol details a self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow designed to preserve ester integrity while maximizing recovery[2].

Step 1: Sample Preparation & Internal Standard Spiking

-

Action: Aliquot 2.0 mL of human urine into a clean glass tube. Spike with 10 ng of Betamethasone-d5 (Internal Standard 1) and 10 ng of Betamethasone-d5-glucuronide (Internal Standard 2).

-

Causality: Glass tubes are used because highly lipophilic steroids can adsorb to the walls of polypropylene tubes, reducing yield.

-

Self-Validating System: IS-2 (the glucuronide conjugate) acts as a strict control for the enzymatic hydrolysis step. If the final chromatogram shows an absence of free Betamethasone-d5, the hydrolysis has failed, and the run is automatically invalidated.

Step 2: Enzymatic Hydrolysis

-

Action: Add 1.0 mL of 0.2 M phosphate buffer (pH 6.8) and 50 µL of E. coli β-glucuronidase. Incubate at 50°C for 1 hour.

-

Causality: The pH is strictly maintained at 6.8. A higher pH would trigger base-catalyzed acyl migration of the 17-propionate group to the 21-position, destroying the specific analyte of interest.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 5.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes. Freeze the aqueous layer at -80°C and decant the organic layer into a fresh glass tube.

-

Causality: MTBE is selected over ethyl acetate because its lower dielectric constant excludes highly polar urinary interferences (e.g., urea, endogenous salts) while efficiently partitioning the moderately lipophilic 6β-hydroxybetamethasone 17-propionate.

Step 4: Evaporation and Reconstitution

-

Action: Evaporate the MTBE layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step-by-step LC-MS/MS analytical workflow for quantifying corticosteroid metabolites.

Quantitative Data Presentation: Mass Spectrometry Parameters

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) must be utilized in positive Electrospray Ionization (ESI+) mode. The addition of the 6β-hydroxyl group shifts the precursor mass by +16 Da compared to the parent betamethasone 17-propionate[2][7].

| Analyte | Formula | Precursor Ion | Primary Product Ion (m/z) | Secondary Product Ion (m/z) | Collision Energy (eV) |

| Betamethasone | 393.2 | 373.2 | 355.2 | 15 / 25 | |

| Betamethasone 17-propionate | 449.2 | 429.2 | 353.2 | 15 / 30 | |

| 6β-Hydroxybetamethasone 17-propionate | 465.2 | 445.2 | 427.2 | 18 / 28 | |

| Betamethasone-d5 (IS) | 398.2 | 378.2 | 360.2 | 15 / 25 |

Table 1: Optimized MRM transitions for the detection of betamethasone and its propionate metabolites. The primary product ions typically represent the neutral loss of Hydrogen Fluoride (-20 Da).

Clinical and Regulatory Significance

Anti-Doping and Sports Medicine

Betamethasone is classified as a glucocorticoid and is prohibited in-competition by the World Anti-Doping Agency (WADA) when administered systemically (e.g., orally, intravenously, intramuscularly). However, topical administration (e.g., dermatological ointments containing BDP) is permitted.

Because topical application still results in systemic absorption, anti-doping laboratories rely on the precise quantification of 6β-hydroxybetamethasone 17-propionate excreted in urine. The concentration ratio of this metabolite to the parent drug helps establish a pharmacokinetic excretion profile that differentiates between a legitimate topical application and a prohibited systemic injection[2].

Fetal Toxicity and Placental Transfer

In the context of pregnancy, betamethasone is frequently administered to accelerate fetal lung maturation in cases of early-onset pre-eclampsia. However, animal models and ex vivo placental studies have raised toxicological concerns regarding its metabolites. Literature indicates that the accumulation of 6β-hydroxybetamethasone 17-propionate can induce adrenal hypertrophy in rat fetuses[3][8]. This suggests that despite the 6β-hydroxylation pathway typically serving as a deactivation mechanism, the 17-propionate ester retains sufficient structural affinity to trigger off-target glucocorticoid receptor activation in developing endocrine systems.

References

-

SUMMARY OF PRODUCT CHARACTERISTICS: Betamethasone 17-propionate and 6β-hydroxybetamethasone 17-propionate Source: Ministry of Public Health / Vertex AI Grounding URL:[Link]

-

Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC Source: German Sport University Cologne (DSHS) URL:[Link]

-

6-Hydroxybetamethasone | C22H29FO6 | CID 10431580 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Evaluation of 6β-Hydroxycortisol, 6β-Hydroxycortisone, and a Combination of the Two as Endogenous Probes for Inhibition of CYP3A4 In Vivo Source: ResearchGate URL:[Link]

-

In vitro metabolism of dexamethasone (DEX) in human liver and kidney: The involvement of CYP3A4 and CYP17 Source: ResearchGate / Biochemical Pharmacology URL:[Link]

Sources

- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. 6-Hydroxybetamethasone|CAS 24703-00-2|RUO [benchchem.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Hydroxybetamethasone | C22H29FO6 | CID 10431580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

structural elucidation of 6beta-Hydroxybetamethasone 17-propionate

An In-depth Technical Guide to the Structural Elucidation of 6β-Hydroxybetamethasone 17-propionate

Introduction

6β-Hydroxybetamethasone 17-propionate is a significant derivative of Betamethasone, a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] This derivative is often encountered as a metabolite during in-vivo studies or as a related substance in the manufacturing process of betamethasone-based drug products.[2] Its precise structural characterization is paramount for understanding metabolic pathways, ensuring drug purity, and meeting stringent regulatory standards. The introduction of a hydroxyl group at the 6β position to the core betamethasone 17-propionate structure introduces a new stereocenter and significantly alters its polarity and potential biological activity, making unambiguous structural confirmation a critical analytical challenge.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 6β-Hydroxybetamethasone 17-propionate. We will explore the integrated use of mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind the selection of each analytical technique and the interpretation of the resulting data will be detailed, reflecting a field-proven, systematic workflow for characterizing complex steroidal molecules.

Part 1: The Elucidation Pathway: An Integrated Spectroscopic Approach

The structural confirmation of 6β-Hydroxybetamethasone 17-propionate relies on a logical, multi-step analytical workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for unambiguous identification.

Caption: Integrated workflow for the structural elucidation of 6β-Hydroxybetamethasone 17-propionate.

Part 2: Mass Spectrometry (MS) - Determining the Blueprint

High-resolution mass spectrometry (HRMS) is the first critical step, providing the accurate mass of the molecule and, consequently, its elemental formula. Subsequent MS/MS fragmentation analysis offers vital clues about the molecule's substructures.

Expected HRMS Data:

-

Molecular Formula: C₂₅H₃₃FO₇

-

Monoisotopic Mass: 464.2210 Da

-

[M+H]⁺ Ion: 465.2288 Da

MS/MS Fragmentation Analysis:

The fragmentation pattern of corticosteroids is well-documented and often involves initial losses of hydrogen fluoride (HF) and water (H₂O).[3] For 6β-Hydroxybetamethasone 17-propionate, the fragmentation pathway is expected to be similar to that of Betamethasone 17-propionate, with additional fragments resulting from the new hydroxyl group.

| Predicted Fragment Ion (m/z) | Proposed Loss | Interpretation |

| 465.2 | [M+H]⁺ | Protonated molecular ion. |

| 447.2 | [M+H - H₂O]⁺ | Loss of water, likely from the C11 or the new C6 hydroxyl group. |

| 429.2 | [M+H - 2H₂O]⁺ | Sequential loss of two water molecules. |

| 427.2 | [M+H - H₂O - HF]⁺ | Loss of water and hydrogen fluoride, a characteristic fragmentation for fluorinated corticosteroids. |

| 391.2 | [M+H - Propionic Acid]⁺ | Loss of the propionate ester side chain from C17. |

| 373.2 | [M+H - Propionic Acid - H₂O]⁺ | Subsequent loss of water following the loss of the propionic acid. |

The presence of the 6β-hydroxyl group can influence the relative abundance of water loss fragments compared to the parent compound, Betamethasone 17-propionate.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Full Scan (MS1): Scan range of m/z 150-1000 to detect the protonated molecular ion.

-

Product Ion Scan (MS2): Isolate the [M+H]⁺ ion (m/z 465.2) and apply collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV to generate fragment ions.

-

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

While MS provides the formula and fragments, NMR spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

The introduction of the 6β-hydroxyl group is expected to cause a significant downfield shift for the proton at the C6 position and influence adjacent protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Features |

| H-1 | ~7.25 | d | Vinylic proton in A-ring. |

| H-4 | ~6.30 | s | Vinylic proton in A-ring. |

| H-2 | ~6.22 | d | Vinylic proton in A-ring. |

| H-6α | ~4.40 | m | Diagnostic Signal. Shifted downfield due to adjacent 6β-OH. |

| H-11α | ~4.25 | m | Carbinol proton adjacent to C11-OH. |

| H-21a, H-21b | ~4.20, ~4.80 | d, d | Diastereotopic protons of the C21-CH₂OH group. |

| Propionate-CH₂ | ~2.40 | q | Methylene protons of the propionate group. |

| H-16 | ~1.80 | m | Methine proton adjacent to methyl group. |

| C19-CH₃ | ~1.55 | s | Angular methyl group. |

| C18-CH₃ | ~0.95 | s | Angular methyl group. |

| C16-CH₃ | ~0.85 | d | Methyl group at C16. |

| Propionate-CH₃ | ~1.15 | t | Methyl protons of the propionate group. |

Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

The C6 carbon will experience a significant downfield shift due to the directly attached hydroxyl group.

| Carbon Assignment | Predicted δ (ppm) | Key Features |

| C-3 | ~186.5 | Ketone carbonyl in A-ring. |

| C-20 | ~208.0 | Ketone carbonyl in side chain. |

| Propionate C=O | ~175.0 | Ester carbonyl. |

| C-5 | ~168.0 | Vinylic carbon. |

| C-1 | ~155.0 | Vinylic carbon. |

| C-4 | ~128.5 | Vinylic carbon. |

| C-2 | ~124.0 | Vinylic carbon. |

| C-17 | ~90.0 | Quaternary carbon bearing ester and side chain. |

| C-9 | ~103.0 (d, J≈170 Hz) | Carbon bearing fluorine. |

| C-11 | ~68.0 | Carbinol carbon. |

| C-6 | ~75.0 | Diagnostic Signal. Carbinol carbon, shifted downfield. |

| C-21 | ~69.0 | Hydroxymethyl carbon. |

| Propionate-CH₂ | ~27.5 | Methylene carbon of propionate. |

| Propionate-CH₃ | ~9.0 | Methyl carbon of propionate. |

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations. This is crucial for tracing the spin systems within the steroid rings, for example, connecting H-1 and H-2, and mapping the protons in the B and C rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the direct assignment of carbon signals based on the more easily assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most powerful experiment for piecing together the molecular skeleton.

Caption: Key HMBC correlations confirming the propionate position and 6-hydroxylation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of ~15 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds. Typically 16-64 scans are sufficient.

-

¹³C NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

-

2D Spectra Acquisition:

-

COSY, HSQC, HMBC: Use standard pulse programs. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, set the long-range coupling delay (e.g., d6) to optimize for 2-3 bond correlations (typically around 8 Hz).

-

Part 4: Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy provides confirmation of the key functional groups, while UV-Vis spectroscopy confirms the conjugated system in the A-ring.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (multiple hydroxyl groups at C6, C11, C21) |

| ~1735 | C=O stretch (propionate ester) |

| ~1710 | C=O stretch (C20 ketone) |

| ~1660 | C=O stretch (C3 conjugated ketone) |

| ~1620 & ~1605 | C=C stretch (conjugated diene in A-ring) |

| ~1050 | C-F stretch |

Predicted UV-Vis Data (in Methanol):

-

λmax: Approximately 240 nm, characteristic of the pregna-1,4-diene-3,20-dione chromophore.[5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[3]

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place the sample and record the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of 6β-Hydroxybetamethasone 17-propionate is a systematic process that requires the synergistic application of multiple advanced analytical techniques. By integrating high-resolution mass spectrometry for elemental composition, MS/MS for fragmentation insights, a full suite of 1D and 2D NMR experiments for definitive connectivity and stereochemistry, and IR/UV for functional group confirmation, an unambiguous and scientifically rigorous characterization can be achieved. This guide provides the foundational framework and expected data to confidently identify and characterize this important betamethasone derivative.

References

- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2005). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC. In Recent Advances In Doping Analysis (13). Sport und Buch Strauß - Köln.

-

PubChem. (n.d.). Betamethasone 17-propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Japanese Pharmacopoeia. (2021). Betamethasone. Retrieved from [Link]

- Sana, U., et al. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor.

- Kirk, D. N., Toms, H. C., Douglas, C., White, K. A., Smith, K. E., Latif, S., & Hubbard, R. W. P. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Ciuffreda, P., Casati, S., & Manzocchi, A. (2007). Synthesis of 17-epimeric boldenone glucuronides. Steroids, 72(2), 193-201.

- Chan, T. M., Evans, C. A., Belsky, K. A., Dirnfeld, E. A., Tsai, D. J. S., & McPhail, A. T. (1996). Structural Determination of Two Isomers of Betamethasone by NMR Spectroscopy. Magnetic Resonance in Chemistry, 34(12), 1025-1030.

Sources

6beta-Hydroxybetamethasone 17-propionate as a metabolite of betamethasone dipropionate

The following technical guide details the characterization, metabolic pathway, and experimental analysis of 6β-Hydroxybetamethasone 17-propionate , a specific Phase I metabolite of the potent corticosteroid Betamethasone Dipropionate.

Metabolic Profiling, Synthesis, and Analytical Characterization[1][2][3]

Executive Summary

Betamethasone Dipropionate (BMDP) is a high-potency synthetic glucocorticoid used extensively in dermatology.[1] While its primary bioactivation pathway involves hydrolysis to Betamethasone 17-propionate (BMP) , the subsequent oxidative metabolism of this mono-ester is a critical determinant of systemic clearance and safety.[1]

6β-Hydroxybetamethasone 17-propionate (6β-OH-BMP) represents a specific oxidative metabolite formed via CYP3A4-mediated hydroxylation of the steroid nucleus while the 17-propionate ester remains intact.[1] Understanding this metabolite is essential for:

-

Toxicology: Differentiating systemic clearance (liver) from local cutaneous metabolism.[1]

-

Pharmacokinetics: Monitoring the "metabolic stability" of the active BMP intermediate.

-

Impurity Profiling: Identifying oxidative degradants in stability samples.

Molecular Architecture & Metabolic Pathway[4]

The metabolic fate of BMDP is a race between esterase-mediated hydrolysis and CYP450-mediated oxidation .[1]

-

Primary Route (Activation): BMDP is rapidly hydrolyzed at the C21 position by plasma and tissue esterases to form BMP , the primary pharmacologically active moiety.

-

Secondary Route (Clearance): BMP can undergo further hydrolysis to Betamethasone (base) OR undergo direct oxidative attack by hepatic CYP3A4 at the highly accessible 6β-position.[1]

2.1 Pathway Diagram

The following diagram illustrates the formation of 6β-OH-BMP within the broader metabolic cascade.[1]

Figure 1: Metabolic cascade of Betamethasone Dipropionate, highlighting the direct oxidative pathway to 6β-Hydroxybetamethasone 17-propionate.[1]

Mechanistic Enzymology

The formation of 6β-OH-BMP is catalyzed primarily by Cytochrome P450 3A4 (CYP3A4) .[1] This reaction is stereoselective, favoring the 6β-position due to the steric hindrance provided by the angular methyl group at C10 and the planar nature of the Δ4-3-ketone system.[1]

| Parameter | Description |

| Enzyme System | CYP3A4 (Major), CYP3A5 (Minor) |

| Reaction Type | Aliphatic Hydroxylation |

| Site of Metabolism | C6 Position (Allylic to the Δ4 double bond) |

| Cofactors | NADPH, O₂ |

| Kinetic Consequence | Increases polarity (LogP ↓), facilitating renal excretion or phase II conjugation.[1] |

Key Insight: The presence of the 17-propionate group increases lipophilicity compared to the base steroid, potentially increasing the affinity of the substrate for the CYP3A4 active site compared to betamethasone base, making 6β-OH-BMP a relevant intermediate in patients with preserved liver function.

Analytical Characterization (LC-MS/MS)

Detection of 6β-OH-BMP requires differentiation from other hydroxylated isomers and the parent BMP.[1]

4.1 Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

-

Precursor Ion: [M+H]⁺ = 465.2 m/z (Calculated based on BMP MW 448.5 + 16 Da).[1]

| Analyte | Precursor (m/z) | Product Ions (m/z) | Fragmentation Logic |

| Betamethasone 17-Propionate | 449.2 | 429.2, 411.2, 391.2 | Loss of HF (-20), H₂O (-18), Propionic Acid (-74) |

| 6β-OH-Betamethasone 17-Propionate | 465.2 | 447.2 | Loss of H₂O (secondary -OH at C6) |

| 427.2 | Loss of HF (from 447) | ||

| 353.2 | Loss of Propionic Acid + Sidechain cleavage |

4.2 Chromatographic Separation

The 6β-hydroxyl group introduces significant polarity.[1]

-

Stationary Phase: C18 or Phenyl-Hexyl (for isomer selectivity).[1]

-

Elution Order: 6β-OH-Betamethasone < 6β-OH-BMP < Betamethasone < BMP < BMDP.[1]

-

Note: 6β-OH-BMP will elute earlier than the parent BMP due to the added hydroxyl group.[1]

Experimental Protocol: Biocatalytic Synthesis

Since commercial standards for 6β-OH-BMP are rare, the following protocol describes the generation of this metabolite using human liver microsomes (HLM) for identification purposes.

5.1 Reagents Setup

-

Substrate: Betamethasone 17-propionate (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

5.2 Incubation Workflow

-

Pre-incubation: Mix 190 µL of Buffer + 5 µL of Microsomes + 2.5 µL of Substrate (Final conc: 10-50 µM). Incubate at 37°C for 5 minutes.

-

Initiation: Add 52.5 µL of NADPH regenerating system to start the reaction.

-

Reaction: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60 minutes.[1]

-

-

Termination: Add 250 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Beclomethasone-d5).

-

Extraction: Vortex for 1 min, Centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

5.3 Validation Check

-

Control A (No NADPH): Confirms non-enzymatic degradation.[1]

-

Control B (Specific Inhibitor): Add Ketoconazole (1 µM) to confirm CYP3A4 dependence.[1] If the 465 m/z peak disappears, the identity is confirmed as a CYP3A metabolite.

Pharmacological & Toxicological Significance[4][8]

6.1 Structure-Activity Relationship (SAR)

The introduction of a polar hydroxyl group at the 6β-position generally abolishes glucocorticoid receptor (GR) affinity .[1]

-

Parent (BMP): High affinity (Active).[1]

-

Metabolite (6β-OH-BMP): Low/Negligible affinity (Inactive).[1]

-

Implication: 6β-OH-BMP is a detoxification product.[1] Its accumulation signifies hepatic clearance rather than extended therapeutic action.

6.2 Toxicology

In preclinical species (rats/dogs), 6β-hydroxylation is a major urinary excretion pathway.[1] High levels of this metabolite in plasma may indicate:

-

Enzyme Induction: Auto-induction of CYP3A4 by high-dose corticosteroids.[1]

-

Renal Impairment: Failure to clear the polar metabolite.

References

-

FDA Prescribing Information. Betamethasone Dipropionate Cream, USP 0.05%. Revised 2024.[4] Link[1]

-

Pearce, R. E., et al. (2006).[5] In vitro characterization of the biotransformation of fluticasone propionate and betamethasone 17-propionate. Drug Metabolism and Disposition, 34(6), 1035-1040.[1] Link

-

Matoulkova, P., et al. (2014).[6] Cytochrome P450 enzyme regulation by glucocorticoids and consequences in terms of drug interaction. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 425-435.[1][6] Link

-

PubChem Compound Summary. Betamethasone 17-propionate. National Center for Biotechnology Information. Accessed 2026.[7] Link

-

European Pharmacopoeia (Ph. Eur.). Betamethasone Dipropionate Monograph. 11th Edition. (Standard reference for impurity profiling). Link

Sources

- 1. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prescriberpoint.com [prescriberpoint.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Cytochrome P450 enzyme regulation by glucocorticoids and consequences in terms of drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

The Stereochemical and Metabolic Landscape of 6β-Hydroxybetamethasone 17-Propionate: A Technical Whitepaper

Executive Rationale

Betamethasone 17,21-dipropionate (BMDP) is a super-high-potency synthetic glucocorticoid utilized extensively in dermatology for corticosteroid-responsive dermatoses. While its clinical efficacy is well-documented, its systemic absorption initiates a complex pharmacokinetic cascade. BMDP is rapidly hydrolyzed to its primary active metabolite, betamethasone 17-propionate (BMP), which subsequently undergoes hepatic biotransformation to yield 6β-hydroxybetamethasone 17-propionate (6β-OH-BMP) .

Understanding the precise stereochemistry of 6β-OH-BMP is not merely an academic exercise; it is a critical requirement for drug development professionals. The spatial arrangement of this specific metabolite dictates its unique toxicological profile, including its ability to cross the placental barrier and induce severe fetal adrenal hypertrophy. This whitepaper deconstructs the stereochemical architecture, metabolic pathways, and self-validating isolation protocols required to characterize 6β-OH-BMP.

Stereochemical Architecture and Pharmacophore Logic

The core of betamethasone is a highly rigid, tetracyclic pregnane framework (9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione). The pharmacological behavior of its metabolites is governed by two critical functional modifications:

-

The 17α-Propionate Ester: Esterification at the 17-position replaces the hydroxyl hydrogen with a propanoyl group. This modification significantly increases the lipophilicity (logP) of the molecule, enhancing both topical penetration and intracellular glucocorticoid receptor binding affinity.

-

The 6β-Hydroxyl Group: Hepatic Cytochrome P450 enzymes catalyze the regioselective and stereospecific addition of a hydroxyl group at the C6 position. The β-face attack is sterically hindered by the angular 19-methyl group, yet it remains the dominant oxidative metabolic pathway for corticosteroids. The resulting 6β-OH configuration alters the molecule's hydration sphere but, crucially, does not fully negate the lipophilic advantage provided by the 17-propionate ester.

Metabolic cascade of betamethasone dipropionate to 6β-hydroxybetamethasone 17-propionate.

Pharmacological Implications: The Placental Transfer Phenomenon

The stereochemistry of 6β-OH-BMP is the causal factor behind its unique fetal toxicity. In vivo studies have demonstrated a stark stereochemical-pharmacological relationship regarding the hypothalamo-pituitary-adrenocortical axis.

When BMDP is administered, it is metabolized to BMP and its 6β-hydroxy derivatives. Research indicates that subcutaneous administration of 6β-OH-BMP to pregnant models induces marked adrenal hypertrophy in fetuses. Conversely, the fully hydrolyzed metabolite, 6β-hydroxybetamethasone (6β-OH-BM), shows absolutely no effect on fetal adrenals.

The Causality: The 17-propionate ester is required to maintain the "Goldilocks" lipophilicity of the molecule. While the 6β-hydroxyl group increases polarity to allow systemic circulation, the 17-propionate ester prevents rapid renal clearance and facilitates partitioning across the lipid-rich placental barrier. Once across, the intact stereochemical pharmacophore binds fetal glucocorticoid receptors, driving adrenal hypertrophy.

Quantitative Comparison of Betamethasone Metabolites

| Metabolite | Esterification Status | C6 Stereochemistry | Relative Lipophilicity | Placental Transfer | Fetal Adrenal Effect |

| Betamethasone (BM) | None | Unsubstituted | Low | Moderate | Adrenal Atrophy |

| BMP | 17-propionate | Unsubstituted | High | High | Adrenal Hypertrophy |

| 6β-OH-BMP | 17-propionate | 6β-Hydroxyl | Moderate-High | High | Adrenal Hypertrophy |

| 6β-OH-BM | None | 6β-Hydroxyl | Very Low | Minimal | No Effect |

Experimental Methodologies: A Self-Validating Protocol for Stereochemical Characterization

To accurately study 6β-OH-BMP in pharmacokinetic assays, researchers must isolate the metabolite from biological matrices and definitively prove its 6β (rather than 6α) stereochemistry. Mass spectrometry (LC-MS/MS) alone is insufficient, as it cannot resolve epimers. Therefore, a self-validating system combining Solid Phase Extraction (SPE), LC-MS/MS, and 2D-NOESY NMR is required.

Self-validating workflow for the isolation and stereochemical confirmation of 6β-OH-BMP.

Step-by-Step Protocol: Isolation and Orthogonal Validation

Phase 1: Enzymatic Generation & Isolation

-

Microsomal Incubation: Incubate 100 µM of Betamethasone 17-propionate (BMP) with human liver microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in 0.1 M phosphate buffer (pH 7.4) at 37°C for 60 minutes.

-

Causality: HLMs provide the necessary CYP3A4 enzymes required for the regioselective 6β-hydroxylation of the steroid core.

-

-

Quenching & SPE Extraction: Terminate the reaction using ice-cold acetonitrile (1:3 v/v) and centrifuge at 14,000 x g. Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

-

Causality: The polymeric HLB sorbent efficiently captures both the highly lipophilic BMP and the slightly more polar 6β-OH-BMP, while discarding interfering buffer salts and denatured proteins.

-

-

LC-MS/MS Fractionation: Inject the eluate onto a semi-preparative C18 column. Monitor the Multiple Reaction Monitoring (MRM) transition for 6β-OH-BMP. Collect the fraction corresponding to the +16 Da mass shift relative to the parent BMP.

Phase 2: Stereochemical Confirmation via 2D-NMR 4. Sample Preparation: Lyophilize the collected LC-MS fraction and dissolve the purified metabolite in 600 µL of deuterated chloroform (CDCl3). 5. NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to determine through-space proton proximities. 6. Stereochemical Logic (The Self-Validation): Analyze the cross-peaks between the proton at C6 and the angular methyl group at C19 (which inherently sits on the β-face of the steroid).

- If the hydroxyl is 6β: The C6 proton must be forced into the α-position (axial, pointing away from the β-face). Consequently, it will not show an NOE correlation with the β-face C19 methyl.

- If the hydroxyl is 6α: The C6 proton would be β-equatorial and would show spatial proximity (a strong cross-peak) to the C19 methyl.

- Validation Conclusion: The definitive absence of a C6-H/C19-CH3 cross-peak, combined with a strong cross-peak between C6-H and C4-H (confirming the α-face orientation of the C6 proton), orthogonally validates the 6β-OH stereochemistry isolated in Phase 1.

Conclusion

The stereochemistry of 6β-Hydroxybetamethasone 17-propionate represents a critical intersection of drug metabolism and developmental toxicology. As demonstrated, the retention of the 17-propionate ester alongside the 6β-hydroxyl group creates a metabolite capable of traversing the placental barrier and exerting potent glucocorticoid effects on fetal adrenal development. By employing self-validating analytical frameworks—combining the mass resolution of LC-MS/MS with the spatial definitive power of 2D-NMR—researchers can accurately track and quantify this stereospecific metabolite in pharmacokinetic studies.

References

-

Correlation Between Metabolism of Betamethasone 17,21-dipropionate and Adrenal Hypertrophy in Rat Fetuses Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

TACLONEX® (calcipotriene and betamethasone dipropionate) Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Betamethasone Dipropionate Cream USP, 0.05% (potency expressed as betamethasone) For Dermatologic Use Only Source: DailyMed / National Institutes of Health (NIH) URL:[Link]

-

Betamethasone Dipropionate | CID 21800 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

-

Betamethasone | CID 9782 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

Methodological & Application

Application Note: Advanced UPLC-MS/MS Quantification of 6β-Hydroxybetamethasone 17-Propionate in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Dermatopharmacology Researchers Document Type: Technical Application Note & Validated Protocol

Introduction & Clinical Significance

Betamethasone dipropionate (BDP) is a highly potent, synthetic halogenated corticosteroid widely utilized in topical dermatological formulations (e.g., combined with calcipotriene or clotrimazole) for the treatment of plaque psoriasis and severe inflammatory dermatoses [1]. While intended for local action, percutaneous absorption occurs, leading to systemic exposure that can trigger hypothalamic-pituitary-adrenal (HPA) axis suppression [2].

Upon entering systemic circulation, BDP is rapidly hydrolyzed by esterases into its primary active metabolite, betamethasone 17-propionate (B17P) . Subsequently, hepatic cytochrome P450 enzymes (primarily CYP3A4) hydroxylate B17P at the 6-beta position to form 6β-hydroxybetamethasone 17-propionate (6β-OH-B17P) [3].

Quantifying 6β-OH-B17P alongside its parent compounds is critical for comprehensive dermatopharmacokinetic (DPK) profiling, assessing hepatic clearance rates, and evaluating fetal toxicity risks, as studies have shown that 6β-OH-B17P and B17P can cross the placental barrier and induce adrenal hypertrophy in fetuses [4].

Metabolic Pathway of Betamethasone Dipropionate

Fig 1. Metabolic cascade of Betamethasone Dipropionate highlighting 6β-hydroxylation.

Analytical Challenges & Mechanistic Solutions

Quantifying 6β-OH-B17P presents several distinct bioanalytical challenges:

-

Ultra-Low Systemic Concentrations: Topical application yields sub-nanogram per milliliter (pg/mL) plasma concentrations, rendering traditional HPLC-UV methods obsolete.

-

Matrix Interference: Endogenous plasma lipids and skin homogenate proteins cause severe ion suppression in electrospray ionization (ESI).

-

Analyte Instability: Corticosteroid esters are prone to ex vivo hydrolysis and acyl migration (e.g., 17-propionate migrating to 21-propionate) in aqueous, non-acidified environments [5].

The Causality of Our Methodological Choices:

To overcome these barriers, this protocol employs Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (Methyl tert-butyl ether/n-hexane). Unlike protein precipitation (PPT), which leaves phospholipids in the extract causing ion suppression, LLE selectively partitions the lipophilic steroid framework into the organic phase while leaving polar matrix components behind. Furthermore, we mandate the use of Ammonium Formate in the mobile phase. Corticosteroids lack highly basic functional groups; the ammonium ions facilitate the formation of stable

Step-by-Step Experimental Protocol

Reagents and Materials

-

Analytes: 6β-Hydroxybetamethasone 17-propionate (Reference Standard, purity >95%), Betamethasone 17-propionate, Betamethasone Dipropionate.

-

Internal Standard (IS): Beclomethasone Dipropionate (or Deuterated B17P-d5 if available).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), n-Hexane, and Ultrapure Water (Milli-Q).

-

Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Note: All plasma samples must be kept on ice to prevent ex vivo ester hydrolysis.

-

Aliquot: Transfer

of human plasma into a 10 mL glass centrifuge tube. -

Internal Standard Addition: Add

of the IS working solution ( -

Extraction: Add

of extraction solvent (MTBE : n-Hexane, 4:1 v/v).-

Scientist Insight: The 20% n-hexane reduces the extraction of slightly polar endogenous lipids compared to 100% MTBE, yielding a cleaner baseline for the 6β-hydroxylated metabolite.

-

-

Mixing: Vortex vigorously for 10 minutes using a multi-tube vortexer.

-

Phase Separation: Centrifuge at

( -

Transfer & Evaporation: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at

. -

Reconstitution: Reconstitute the dried residue in

of Mobile Phase (Water:ACN, 50:50 v/v with

Fig 2. Optimized Liquid-Liquid Extraction workflow for corticosteroid metabolites.

UPLC-MS/MS Instrumental Conditions

Ultra-Performance Liquid Chromatography (UPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (

). -

Column Temperature:

(Ensures sharp peak shapes and reduces column backpressure). -

Autosampler Temperature:

. -

Mobile Phase A:

Ammonium Formate in Water containing -

Mobile Phase B: Acetonitrile containing

Formic Acid. -

Flow Rate:

. -

Gradient Program:

-

0.0 - 1.0 min: 30% B

-

1.0 - 4.0 min: Linear ramp to 85% B

-

4.0 - 5.0 min: Hold at 85% B (Column wash)

-

5.0 - 5.1 min: Return to 30% B

-

5.1 - 7.0 min: Re-equilibration at 30% B

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage:

. -

Source Temperature:

. -

Desolvation Temperature:

. -

Desolvation Gas Flow:

(Nitrogen).

MRM Transitions & Compound Tuning: Because 6β-OH-B17P contains an additional hydroxyl group compared to B17P (MW 448.5 vs 464.5), its precursor ion shifts by +16 Da. The primary product ion results from the loss of the propionate group and water molecules.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| 6β-OH-B17P | 465.2 | 371.2 | 35 | 18 |

| B17P | 449.2 | 355.2 | 35 | 16 |

| BDP | 505.3 | 355.2 | 40 | 18 |

| Beclomethasone Dipropionate (IS) | 521.2 | 319.1 | 40 | 20 |

Method Validation Data Summary

The protocol must be validated according to FDA/EMA bioanalytical method validation guidelines. Below is the expected quantitative performance of this self-validating system when executed correctly [5][6].

| Parameter | 6β-OH-B17P | B17P | BDP |

| Linearity Range (pg/mL) | 10.0 – 5000 | 5.0 – 5000 | 5.0 – 5000 |

| Correlation Coefficient ( | |||

| LLOQ (pg/mL) | 10.0 | 5.0 | 5.0 |

| Intra-day Precision (% CV) | |||

| Inter-day Accuracy (%) | |||

| Extraction Recovery (%) | |||

| Matrix Effect (%) |

Table 1. Validation parameters demonstrating the trustworthiness and precision of the analytical method.

Conclusion

The accurate quantification of 6β-Hydroxybetamethasone 17-propionate is non-negotiable for modern dermatopharmacokinetic evaluations of betamethasone-containing topicals. By utilizing a highly selective MTBE/n-hexane liquid-liquid extraction paired with ammonium-formate-stabilized UPLC-MS/MS, bioanalytical scientists can reliably bypass matrix suppression and achieve the

References

-

U.S. Food and Drug Administration (FDA). TACLONEX (calcipotriene and betamethasone dipropionate) Ointment Label.[Link]

-

Health Canada. PRODUCT MONOGRAPH LOTRIDERM® Cream (Clotrimazole and Betamethasone Dipropionate Cream).[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9782, Betamethasone.[Link]

-

PubMed / NIH. Correlation Between Metabolism of Betamethasone 17,21-dipropionate and Adrenal Hypertrophy in Rat Fetuses.[Link]

-

Analytical Methods (RSC Publishing). Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study.[Link]

-

PubMed / NIH. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study.[Link]

High-Sensitivity HPLC-MS/MS Method for the Detection of 6β-Hydroxybetamethasone 17-Propionate

Introduction & Scientific Rationale

Betamethasone dipropionate (BDP) is a highly potent (Class 1/2) topical corticosteroid widely prescribed for inflammatory dermatoses such as plaque psoriasis and severe eczema[1]. Upon transdermal absorption or systemic administration, BDP acts as a pro-drug and is rapidly hydrolyzed by esterases in the skin and plasma into its primary active metabolite, betamethasone 17-propionate (B17P)[2][3].

To fully map the pharmacokinetic (PK) profile, dermal absorption, and elimination pathways of this drug, researchers must track its secondary metabolites. B17P undergoes further hepatic and localized metabolism—primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme—resulting in hydroxylation at the 6β-position to form 6β-hydroxybetamethasone 17-propionate (6β-OH-B17P) , alongside further hydrolysis to betamethasone base[2][4].

Detecting 6β-OH-B17P is analytically challenging due to its low physiological concentrations (often in the low pg/mL range) and the presence of structurally identical positional isomers (e.g., 21-propionate derivatives). High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application, providing the necessary sensitivity, isomeric resolution, and structural confirmation required for both clinical pharmacology and World Anti-Doping Agency (WADA) excretion studies[4][5].

Metabolic pathway of Betamethasone Dipropionate to 6β-Hydroxybetamethasone 17-propionate.

Experimental Design & Causality

A self-validating analytical protocol requires understanding the why behind each methodological choice:

-

Sample Extraction (Causality): Liquid-Liquid Extraction (LLE) using a highly non-polar solvent mixture like Methyl tert-butyl ether (MTBE) or ether/n-hexane (4:1 v/v) is selected over simple protein precipitation. Corticosteroids are highly lipophilic; MTBE efficiently partitions 6β-OH-B17P and B17P into the organic layer while leaving polar endogenous matrix components (which cause severe ion suppression in the MS source) in the aqueous phase[5].

-

Chromatographic Separation (Causality): B17P and its minor isomer, betamethasone 21-propionate (B21P), have identical molecular weights (MW 448.5) and share similar fragmentation patterns[4]. A high-efficiency sub-2 µm C18 column with a shallow gradient is mandatory to achieve baseline chromatographic resolution of these isomers before they enter the mass spectrometer, preventing false-positive quantification[4][5].

-

Ionization Strategy (Causality): Electrospray Ionization in positive mode (ESI+) is utilized because the 3-oxo-1,4-diene structure of the corticosteroid A-ring readily accepts protons in an acidic mobile phase (facilitated by 0.1% formic acid), generating a highly stable

precursor ion[4].

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Protocol

Reagents and Materials

-

Standards: 6β-Hydroxybetamethasone 17-propionate, Betamethasone 17-propionate, and Beclomethasone dipropionate (Internal Standard, IS)[5].

-

Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Methyl tert-butyl ether (MTBE), and Formic Acid (FA).

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: Aliquot 500 µL of the biological matrix (plasma, urine, or skin homogenate) into a clean glass centrifuge tube. Add 50 µL of the IS working solution (e.g., 10 ng/mL Beclomethasone dipropionate)[5].

-

Extraction: Add 2.5 mL of MTBE to the sample.

-

Mixing: Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic analytes into the organic phase.

-

Phase Separation: Centrifuge the tubes at 4,000 rpm for 10 minutes at 4°C.

-

Transfer & Evaporation: Carefully transfer 2.0 mL of the upper organic layer to a new glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (50:50 MeOH:Water with 0.1% FA). Vortex for 1 minute, transfer to an autosampler vial, and inject 10 µL into the HPLC system.

HPLC Conditions

-

Column: High-purity C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C[5].

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

-

Gradient Elution:

-

0.0 - 1.0 min: 40% B

-

1.0 - 6.0 min: Linear ramp to 90% B (Critical phase for isomer separation)

-

6.0 - 8.0 min: Hold at 90% B

-

8.0 - 8.1 min: Return to 40% B

-

8.1 - 10.0 min: Re-equilibration at 40% B

-

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/h

-

Collision Gas: Argon (optimized per transition)

Quantitative Data & Method Validation

To ensure the method acts as a self-validating system, standard calibration curves must be generated using matrix-matched blanks. The transitions below leverage the specific ESI-fragmentation pathways of 17-esters, which characteristically lose hydrogen fluoride (-20 Da, HF) and water (-18 Da, H₂O) in the higher m/z region[4].

Table 1: Optimized MRM Transitions for Analytes

| Analyte | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| 6β-OH-B17P | 465.2 | 445.2 (Loss of HF) | 427.2 (Loss of HF + H₂O) | 18 / 22 |

| B17P | 449.2 | 429.2 (Loss of HF) | 411.2 (Loss of HF + H₂O) | 15 / 20 |

| IS (Beclomethasone DP) | 521.2 | 319.1 | 279.1 | 20 / 25 |

Note: The addition of the 6β-hydroxyl group increases the precursor mass of B17P from 449.2 to 465.2 m/z.

Table 2: Representative Method Validation Parameters

| Parameter | 6β-Hydroxybetamethasone 17-propionate | Betamethasone 17-propionate |

| Linear Dynamic Range | 0.05 – 50 ng/mL | 0.05 – 50 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | 50 pg/mL |

| Intra-day Precision (RSD %) | < 6.5% | < 5.8% |

| Inter-day Precision (RSD %) | < 8.2% | < 7.4% |

| Extraction Recovery | 88.4% ± 4.1% | 91.2% ± 3.5% |

| Matrix Effect | 94.5% (Minimal suppression) | 96.1% (Minimal suppression) |

(Validation parameters align with FDA bioanalytical method validation guidelines, demonstrating high recovery and minimal matrix interference via LLE[2][5].)

Conclusion

The precise quantification of 6β-hydroxybetamethasone 17-propionate is essential for mapping the complete metabolic fate of betamethasone dipropionate in clinical and anti-doping contexts. By utilizing a highly selective Liquid-Liquid Extraction protocol paired with the isomeric resolving power of a sub-2 µm C18 stationary phase, this HPLC-MS/MS method effectively isolates the target analyte from complex biological matrices. The use of ESI+ MRM transitions tracking the specific loss of hydrogen fluoride (-20 Da) ensures unambiguous structural confirmation and high-fidelity pharmacokinetic data[4][5].

References

1.[4] Bredehöft, M., Thevis, M., & Schänzer, W. Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC. Institute of Biochemistry, German Sport University Cologne. Available at: 2.[1] Google Patents. WO2016144381A1 - Topical corticosteroid compositions. Available at: 3.[2] Food and Drug Administration (FDA). Clinical Pharmacology Review: Taclonex (calcipotriene and betamethasone dipropionate). Available at: 4.[3] National Institutes of Health (NIH) / PMC. Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery. Available at: 5.[5] National Institutes of Health (NIH) / PMC. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study. Available at:

Sources

- 1. WO2016144381A1 - Topical corticosteroid compositions - Google Patents [patents.google.com]

- 2. fda.gov [fda.gov]

- 3. Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6β-Hydroxybetamethasone 17-Propionate as a Reference Standard in UHPLC Impurity Profiling

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary & Scientific Context

Betamethasone 17,21-dipropionate (BMDP) is a super-potent halogenated corticosteroid widely formulated in topical dermatological therapies[1]. Throughout its lifecycle—both in vivo via hepatic/dermal metabolism and in vitro as a degradation product in complex formulations—BMDP undergoes sequential hydrolysis and hydroxylation. A critical and pharmacologically significant byproduct of this pathway is 6β-Hydroxybetamethasone 17-propionate [2].

Regulatory bodies (ICH Q3A/Q3B guidelines) mandate the rigorous identification and quantification of such related substances when they exceed the 0.1% reporting threshold. As a Senior Application Scientist, I have designed this guide to provide a self-validating, highly reproducible UHPLC protocol utilizing 6β-Hydroxybetamethasone 17-propionate (CAS 78144-00-0)[3] as a reference standard. This document explains not just how to perform the analysis, but the causality behind every chromatographic parameter.

Target Analyte Profile

Understanding the physicochemical properties of the reference standard is the foundation of robust method development.

Table 1: Physicochemical Properties of the Reference Standard

| Property | Specification / Value |

| Chemical Name | 6β-Hydroxybetamethasone 17-propionate |

| CAS Registry Number | 78144-00-0[3] |

| Molecular Formula | C₂₅H₃₃FO₇ |

| Molecular Weight | 464.53 g/mol |

| Origin | Metabolite / Degradation Impurity of BMDP |

| Key Functional Groups | α,β-unsaturated ketone (A-ring), 6β-hydroxyl, 17-propionate ester |

Metabolic & Degradation Pathway

To accurately profile impurities, one must understand their origin. BMDP is rapidly hydrolyzed to Betamethasone 17-propionate, which is subsequently hydroxylated at the 6β position by cytochrome P450 enzymes (or via oxidative degradation in formulations) to form 6β-Hydroxybetamethasone 17-propionate[2].

Caption: Metabolic pathway of Betamethasone 17,21-dipropionate to 6β-hydroxy derivatives.

Chromatographic Challenges & Methodological Causality

The Polarity Paradigm

The primary structural difference between Betamethasone 17-propionate and 6β-Hydroxybetamethasone 17-propionate is the addition of a hydroxyl (-OH) group at the 6β position.

-

Causality: This functional group significantly increases the molecule's hydrophilicity. In a reversed-phase (RP) chromatographic system, where separation is driven by hydrophobic interactions with the stationary phase, this increased polarity reduces the analyte's retention time. Consequently, 6β-Hydroxybetamethasone 17-propionate will predictably elute earlier than its non-hydroxylated precursor[1].

Stationary Phase Selection

-

Causality: To achieve baseline resolution (

) between these structurally similar steroid analogs, a sub-2-μm particle size column (e.g., 1.7 μm BEH C18) is strictly required. The smaller particles reduce eddy diffusion and mass transfer resistance, yielding the high theoretical plate counts necessary for complex impurity profiling[4].

Optical Detection

-

Causality: The α,β-unsaturated ketone (enone) system in the A-ring of the steroid nucleus exhibits a strong, characteristic UV absorption maximum. Setting the UV detector to 240 nm maximizes the signal-to-noise ratio for both the parent drug and its 6β-hydroxy metabolite[1].

Experimental Protocols

The following protocols form a self-validating system. By incorporating blank injections, matrix spikes, and strict system suitability criteria, the method inherently proves its own reliability during every run.

Protocol 1: Preparation of Reference Standard Solutions

Scientist's Insight: Steroids can adsorb to active silanol sites on standard laboratory glassware. Using a diluent with a sufficient organic modifier ensures complete solubilization and prevents surface adsorption.

-

Stock Solution: Accurately weigh 10.0 mg of 6β-Hydroxybetamethasone 17-propionate reference standard into a 100 mL volumetric flask.

-

Dissolution: Add 50 mL of Acetonitrile. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Volume Adjustment: Dilute to volume with HPLC-grade Water to achieve a stock concentration of 100 μg/mL.

-

Working Standards: Prepare working standard solutions (0.1 to 1.0 μg/mL) by serial dilution using the initial mobile phase composition (70% A / 30% B) to prevent solvent-mismatch peak distortion during injection.

Protocol 2: UHPLC-UV Method Parameters

-

Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm[4].

-

Column Temperature: 40°C (Improves mass transfer kinetics and reduces system backpressure).

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0). Causality: The low pH suppresses the ionization of any residual silanol groups on the column, ensuring sharp, symmetrical peak shapes.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 μL.

-

Detection: UV at 240 nm.

Table 2: UHPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

| 0.0 | 70 | 30 | Initial |

| 5.0 | 50 | 50 | Linear Gradient |

| 8.0 | 30 | 70 | Linear Gradient |

| 10.0 | 70 | 30 | Step (Wash/Equilibrate) |

| 12.0 | 70 | 30 | Hold |

Protocol 3: System Suitability & Self-Validation

Before analyzing unknown samples, the system must validate its current state.

-

Inject a Blank (Diluent) to confirm no baseline interference exists at the retention time of 6β-Hydroxybetamethasone 17-propionate.

-

Inject the System Suitability Solution (containing BMDP, Betamethasone 17-propionate, and 6β-Hydroxybetamethasone 17-propionate at 1.0 μg/mL) six consecutive times.

-

Evaluate the chromatography against the criteria in Table 3.

Table 3: System Suitability Specifications

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | > 1.5 between all peaks | Ensures baseline separation for accurate peak integration. |

| Tailing Factor ( | < 1.5 | Indicates the absence of secondary interactions (e.g., silanol effects). |

| %RSD of Peak Area | ≤ 2.0% ( | Confirms autosampler precision and overall system stability. |

| Signal-to-Noise (S/N) | > 10 for LOQ | Guarantees reliable quantification of trace impurities at the 0.1% threshold. |

Analytical Workflow Visualization

Caption: Analytical workflow for quantifying 6β-Hydroxybetamethasone 17-propionate.

Conclusion

The use of 6β-Hydroxybetamethasone 17-propionate as a reference standard is non-negotiable for the comprehensive impurity profiling of Betamethasone dipropionate formulations. By leveraging the polarity differences introduced by the 6β-hydroxyl group and employing a sub-2-μm stationary phase, analytical chemists can achieve robust, baseline-resolved separations. Adhering to the self-validating protocols outlined above ensures compliance with stringent ICH guidelines and guarantees the scientific integrity of the generated data.

References[1] Title: Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation

Source: PMC (National Institutes of Health) URL: [Link][4] Title: Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design Source: RSC Advances URL: [Link][2] Title: Correlation Between Metabolism of Betamethasone 17,21-dipropionate and Adrenal Hypertrophy in Rat Fetuses Source: PubMed (National Institutes of Health) URL: [Link][3] Title: 6β-Hydroxybetamethasone 17-propionate (CAS 78144-00-0) Chemical Properties Source: Molbase URL: [Link]

Sources